DNQX Dinatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

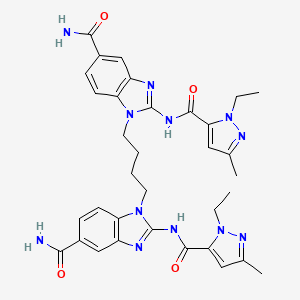

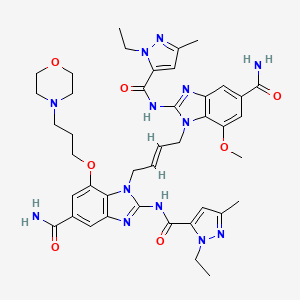

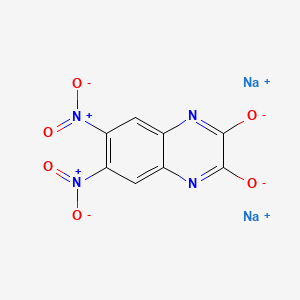

DNQX disodium salt is a potent competitive antagonist selective for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. It is widely used in neuroscience research to study the role of these receptors in brain functions and disorders. The compound has the chemical formula

C8H2N4Na2O6

and a molecular weight of 296.10 g/mol .Wissenschaftliche Forschungsanwendungen

DNQX-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Glutamatrezeptor-Antagonisten verwendet.

Biologie: Die Verbindung wird verwendet, um die Rolle von AMPA- und Kainatrezeptoren bei der synaptischen Transmission und Plastizität zu untersuchen.

Medizin: DNQX-Dinatriumsalz wird in präklinischen Studien eingesetzt, um potenzielle therapeutische Ziele für neurologische Erkrankungen wie Epilepsie und neurodegenerative Erkrankungen zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer pharmakologischer Wirkstoffe und bei der Prüfung rezeptorspezifischer Medikamente eingesetzt.

5. Wirkmechanismus

DNQX-Dinatriumsalz übt seine Wirkungen aus, indem es die Bindung von Glutamat an AMPA- und Kainatrezeptoren kompetitiv hemmt. Diese Hemmung verhindert die Aktivierung dieser Rezeptoren und moduliert so die synaptische Transmission. Die molekularen Ziele umfassen die AMPA-Rezeptor-Untereinheiten (GluA1-GluA4) und Kainat-Rezeptor-Untereinheiten (GluK1-GluK5). Die Wirkung der Verbindung auf diese Rezeptoren beeinflusst verschiedene Signalwege, die an der neuronalen Kommunikation und Plastizität beteiligt sind .

Wirkmechanismus

Target of Action

Dnqx disodium salt primarily targets the AMPA and kainate receptors . These are subfamilies of ionotropic glutamate receptors (iGluR), which play a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

Dnqx disodium salt acts as a competitive antagonist at AMPA and kainate receptors . It binds to these receptors and prevents the neurotransmitter glutamate from activating them . This antagonistic action reduces excitatory post-synaptic currents (EPSC), effectively blocking both spontaneous and evoked EPSCs .

Biochemical Pathways

The antagonistic action of Dnqx disodium salt on AMPA and kainate receptors disrupts the normal functioning of glutamatergic neurotransmission . This disruption can affect various biochemical pathways, including those involved in synaptic plasticity, learning, and memory .

Result of Action

The antagonistic action of Dnqx disodium salt on AMPA and kainate receptors leads to a reduction in excitatory post-synaptic currents . This can have various effects at the molecular and cellular level, including neurotoxicity in rat hippocampus neurons .

Action Environment

The action, efficacy, and stability of Dnqx disodium salt can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that its action could be influenced by the hydration status of the body.

Biochemische Analyse

Biochemical Properties

Dnqx disodium salt interacts with AMPA and kainate receptors, two ionotropic glutamate receptor subfamilies . It acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . The nature of these interactions is competitive, meaning that Dnqx disodium salt competes with the natural ligand (glutamate) for the same binding site on the receptor .

Cellular Effects

Dnqx disodium salt has significant effects on neurons. It is commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM . Dnqx disodium salt completely blocks both spontaneous and evoked EPSCs at 10 µM, with concentrations of 1 µM also effective . This suggests that Dnqx disodium salt influences cell function by modulating the activity of glutamate receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Dnqx disodium salt involves binding to AMPA and kainate receptors, thereby inhibiting the action of the neurotransmitter glutamate . This binding interaction results in the reduction of excitatory post synaptic currents, which can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of Dnqx disodium salt can change over time in laboratory settings. For instance, it has been observed that Dnqx disodium salt produces a dose-dependent neurotoxicity in rat hippocampus neurons in culture . This effect seems to operate through a mechanism independent of ionotropic glutamate receptors .

Dosage Effects in Animal Models

The effects of Dnqx disodium salt can vary with different dosages in animal models. For instance, Dnqx disodium salt given as either a 5 mg/kg or 10 mg/kg intraperitoneal dose or into the lateral cerebral ventricle significantly diminishes phencyclidine (PCP) and ketamine hsp70 induction in the posterior cingulate and retrosplenial cortex .

Metabolic Pathways

Given its role as an antagonist for AMPA and kainate receptors, it is likely that Dnqx disodium salt interacts with enzymes and cofactors involved in glutamate signaling .

Transport and Distribution

Given its water solubility , it is likely that Dnqx disodium salt can diffuse across cell membranes and distribute throughout the cell.

Subcellular Localization

Given its role as an antagonist for AMPA and kainate receptors, it is likely that Dnqx disodium salt localizes to the cell membrane where these receptors are located .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: DNQX-Dinatriumsalz wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Nitrierung von Chinoxalinderivaten, gefolgt von der Einführung von Dinatriumsalzgruppe. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung spezifischer Lösungsmittel, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von DNQX-Dinatriumsalz großtechnische chemische Reaktoren, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden. Der Prozess umfasst Schritte wie Kristallisation, Filtration und Trocknung, um die Verbindung in reiner Form zu erhalten. Qualitätskontrollmaßnahmen werden implementiert, um Konsistenz und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: DNQX-Dinatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die in DNQX-Dinatriumsalz vorhandenen funktionellen Gruppen verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Atome durch verschiedene Atome oder Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinoxalinderivate mit unterschiedlichen funktionellen Gruppen ergeben, während Substitutionsreaktionen neue Substituenten in den Chinoxalinring einführen können.

Vergleich Mit ähnlichen Verbindungen

DNQX-Dinatriumsalz wird häufig mit anderen Glutamatrezeptor-Antagonisten verglichen, wie z. B.:

CNQX (6-Cyano-7-nitroquinoxalin-2,3-dion): Ähnlich wie DNQX ist CNQX ein kompetitiver Antagonist für AMPA- und Kainatrezeptoren, hat aber unterschiedliche Potenz- und Selektivitätsprofile.

NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxalin): NBQX ist ein weiterer AMPA-Rezeptor-Antagonist mit unterschiedlichen pharmakologischen Eigenschaften.

GYKI 52466: Diese Verbindung ist ein nicht-kompetitiver AMPA-Rezeptor-Antagonist, der sich in seiner Wirkweise von DNQX unterscheidet.

DNQX-Dinatriumsalz ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für AMPA- und Kainatrezeptoren, was es zu einem wertvollen Werkzeug in der Neurowissenschaftenforschung macht .

Eigenschaften

IUPAC Name |

disodium;6,7-dinitroquinoxaline-2,3-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSBSOYURFUVKJ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4Na2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.